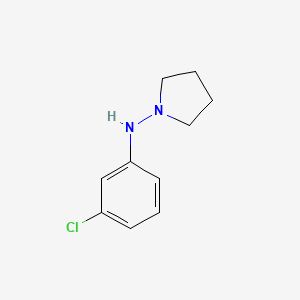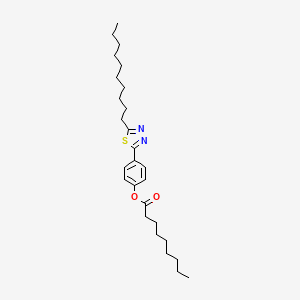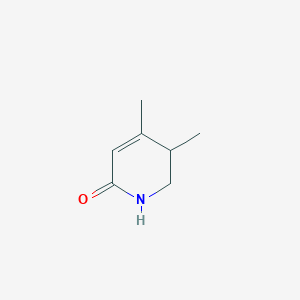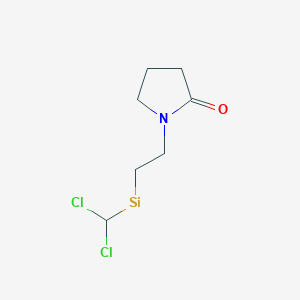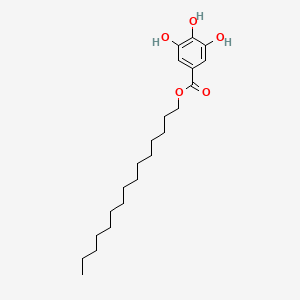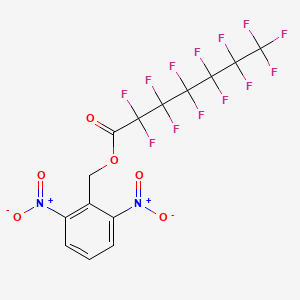
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate is a synthetic organic compound characterized by the presence of both nitro and fluoro groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate typically involves the esterification of (2,6-dinitrophenyl)methanol with tridecafluoroheptanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2,6-dinitrophenyl)methanol and tridecafluoroheptanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: (2,6-Diaminophenyl)methyl tridecafluoroheptanoate.
Hydrolysis: (2,6-Dinitrophenyl)methanol and tridecafluoroheptanoic acid.
Aplicaciones Científicas De Investigación
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate involves its interaction with biological molecules through its reactive nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. This modification can alter the function of enzymes and other proteins, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
- (2,4-Dinitrophenyl)methyl tridecafluoroheptanoate
- (2,6-Dinitrophenyl)methyl undecafluoroheptanoate
- (2,6-Dinitrophenyl)methyl nonafluoroheptanoate
Comparison: (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate is unique due to the presence of both nitro and fluoro groups, which impart distinct chemical properties such as high electronegativity and reactivity. Compared to its analogs, this compound exhibits higher thermal stability and resistance to chemical degradation, making it more suitable for applications requiring robust materials .
Propiedades
Número CAS |
143662-85-5 |
|---|---|
Fórmula molecular |
C14H5F13N2O6 |
Peso molecular |
544.18 g/mol |
Nombre IUPAC |
(2,6-dinitrophenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
InChI |
InChI=1S/C14H5F13N2O6/c15-9(16,10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27)8(30)35-4-5-6(28(31)32)2-1-3-7(5)29(33)34/h1-3H,4H2 |
Clave InChI |
BBZJYMDFJDVTIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


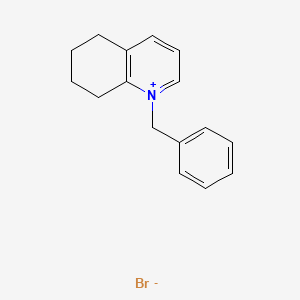
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)
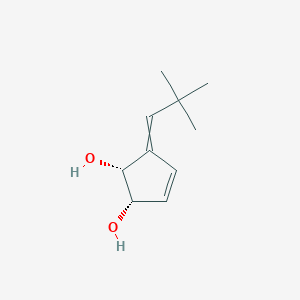
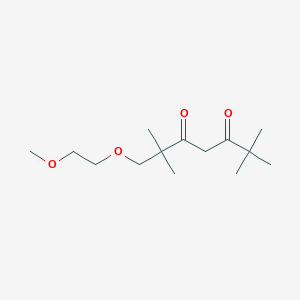
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)


